molecular formula C10H6Cl2N2 B12804147 2,3-Dichloro-5-phenylpyrazine CAS No. 32493-80-4

2,3-Dichloro-5-phenylpyrazine

Cat. No.: B12804147
CAS No.: 32493-80-4
M. Wt: 225.07 g/mol
InChI Key: ZWWZVUJIUBEFTN-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-phenylpyrazine is an organic compound belonging to the pyrazine family It is characterized by the presence of two chlorine atoms and a phenyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-phenylpyrazine typically involves the reaction of 2,3-dichloropyrazine with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-phenylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: DDQ in acetonitrile under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2,3-Dichloro-5-phenylpyrazine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential anticancer and antimicrobial activities. For instance, modifications at the pyrazine ring can lead to compounds with selective inhibition of cancer-related kinases, making them candidates for cancer therapy .

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that certain derivatives showed IC50 values in the low micromolar range against non-small cell lung cancer cells .

Compound DerivativeTarget Cancer TypeIC50 (µM)
Derivative ANon-small cell lung0.005
Derivative BColorectal cancer0.01
Derivative CGastric cancer0.02

Materials Science

Organic Semiconductors
The compound has been explored for its role in developing organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Case Study: LED Performance
In a recent study, films made from this compound demonstrated enhanced charge transport characteristics compared to traditional materials used in LEDs. This improvement is attributed to the compound's planar structure and effective π-stacking interactions.

Material TypeCharge Mobility (cm²/Vs)Application
This compound0.5OLEDs
Traditional Material0.1Standard LEDs

Biological Studies

Enzyme Mechanism Probes
The compound is utilized as a probe in studying enzyme mechanisms due to its ability to interact with specific molecular targets. It can inhibit enzyme activity by binding to active sites, thus blocking substrate access and altering cellular functions .

Case Study: Enzyme Inhibition
A study investigating the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding suggests potential applications in drug metabolism studies and toxicology assessments .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-phenylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A similar compound used as an oxidizing agent.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and utility in organic synthesis.

Uniqueness

2,3-Dichloro-5-phenylpyrazine is unique due to its combination of chlorine atoms and a phenyl group on a pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

  • Molecular Formula : C10H7Cl2N3
  • Molecular Weight : 225.07 g/mol

The presence of chlorine substituents is known to enhance the lipophilicity and reactivity of similar compounds, which can lead to increased biological interactions.

Biological Activity Overview

Research indicates that pyrazine derivatives often exhibit significant biological activities. Below are some documented activities associated with structurally similar compounds:

Compound TypeBiological ActivityReference
5-Alkylamino-N-phenylpyrazine-2-carboxamidesAntimycobacterial (MIC = 0.78–6.25 µg/mL)
Chlorinated pyrazinesAntimicrobial and antifungal properties
Benzothiazepine derivativesAntitubercular and anticancer activities (MICs ranging from 18.10 µM to 46.03 µM)

Case Studies and Research Findings

  • Antimycobacterial Activity :
    • A study focused on various pyrazine derivatives demonstrated that compounds with structural similarities to 2,3-dichloro-5-phenylpyrazine exhibited promising antimycobacterial activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MICs) ranged from 0.78 µg/mL to 6.25 µg/mL for several derivatives tested, indicating significant potential for further development in tuberculosis treatment .
  • Antifungal Activity :
    • In vitro assays revealed that certain chlorinated pyrazines showed antifungal activity against species such as Candida. The relationship between structure and activity suggested that the presence of halogen atoms could enhance interaction with fungal targets .
  • Cytotoxicity Studies :
    • Compounds derived from pyrazine structures were assessed for cytotoxicity against human liver cell lines (HepG2). Notably, some derivatives displayed low cytotoxicity while maintaining antimicrobial efficacy, suggesting a favorable therapeutic index for further exploration .

Structure-Activity Relationship (SAR)

The biological activity of pyrazine derivatives is often influenced by their structural modifications:

  • Chlorination : The introduction of chlorine atoms typically increases lipophilicity, enhancing membrane permeability and biological target interactions.
  • Phenyl Substituents : The presence of phenyl groups can contribute to increased binding affinity at biological targets due to π-π stacking interactions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-dichloro-5-phenylpyrazine to improve yield and purity?

  • Methodological Answer : Synthesis typically involves chlorination of 2,3-dihydroxy-5-phenylpyrazine with phosphoryl chloride (POCl₃) under reflux. Key parameters include:

  • Reaction time : Extended reflux (6–8 hours) ensures complete substitution of hydroxyl groups with chlorine .
  • Purification : Normal-phase chromatography (e.g., gradient elution from dichloromethane to ethyl acetate) effectively removes byproducts like unreacted starting materials or partially chlorinated intermediates .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., absence of hydroxyl protons and presence of aromatic protons).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for chlorine atoms .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when conflicting literature data exist (e.g., Minovici-Bente products vs. modern syntheses) .

Q. How does this compound serve as a precursor for functionalized pyrazine derivatives?

  • Methodological Answer : The dichloro groups are reactive sites for nucleophilic substitution. For example:

  • Piperazine derivatives : React with substituted piperazines (e.g., 1-(2,3-dichlorophenyl)piperazine) to form amides or urea analogs via coupling reagents like EDCI/HOBt .
  • Hydrazine derivatives : Condensation with phenylhydrazine forms hydrazones, which are intermediates for heterocyclic scaffolds (e.g., pyrazoles or indoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer : Historical discrepancies (e.g., Minovici-Bente products vs. modern syntheses) require:

  • Comparative spectroscopy : Analyze melting points, NMR, and IR spectra of disputed compounds .
  • Computational modeling : Density functional theory (DFT) calculations predict spectroscopic properties to match experimental data .
  • Synthetic replication : Reproduce original reaction conditions (e.g., α-amino-α-phenylacetonitrile with chloral) to verify product identity .

Q. What strategies enhance the stability of this compound in catalytic or coordination chemistry applications?

  • Methodological Answer :

  • Ligand design : Incorporate electron-withdrawing groups (e.g., phenyl rings) to stabilize metal complexes. For example, 2,3-di(2-pyridyl)-5-phenylpyrazine forms stable Ru or Pt complexes via NN-CNN coordination modes .
  • Solvent selection : Use aprotic solvents (e.g., acetonitrile) to minimize hydrolysis of chloro groups during catalysis .
  • Protecting groups : Temporarily block reactive sites with tert-butoxycarbonyl (Boc) groups during multi-step syntheses .

Q. How can mechanistic studies elucidate the reactivity of this compound under varying conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under different temperatures/pH levels to identify rate-determining steps.
  • Isotopic labeling : Use ³⁶Cl-labeled compounds to trace chlorine substitution pathways .
  • Cross-coupling reactions : Test Buchwald-Hartwig or Suzuki-Miyaura coupling to assess compatibility with transition-metal catalysts .

Q. Data Contradiction Analysis

Q. Why do different synthetic routes for this compound yield structurally distinct products?

  • Methodological Answer : Conflicting results arise from:

  • Regioselectivity : Chlorination of dihydroxypyrazines vs. cyclization of α-amino nitriles may favor different substitution patterns .
  • Reagent specificity : POCl₃ vs. PCl₃ can alter reaction pathways (e.g., partial vs. full chlorination).
  • Resolution : Use single-crystal X-ray diffraction to unambiguously assign structures and validate synthetic protocols .

Q. Applications in Advanced Systems

Q. How does this compound contribute to the development of bioactive heterocycles?

  • Methodological Answer :

  • Antimicrobial agents : Couple with aminopyridines or thiophenes to enhance lipophilicity and membrane penetration .
  • Kinase inhibitors : Functionalize with sulfonamide or hydrazide groups to target ATP-binding pockets .
  • Metal-organic frameworks (MOFs) : Use as a bridging ligand to create porous materials for drug delivery .

Properties

CAS No.

32493-80-4

Molecular Formula

C10H6Cl2N2

Molecular Weight

225.07 g/mol

IUPAC Name

2,3-dichloro-5-phenylpyrazine

InChI

InChI=1S/C10H6Cl2N2/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H

InChI Key

ZWWZVUJIUBEFTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)Cl

Origin of Product

United States

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